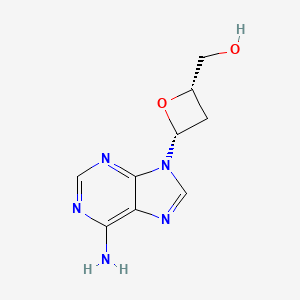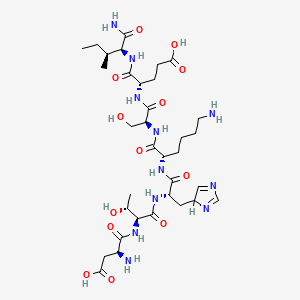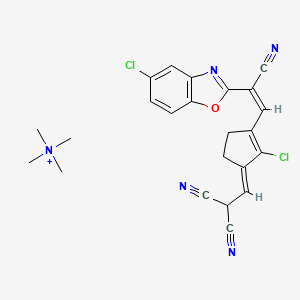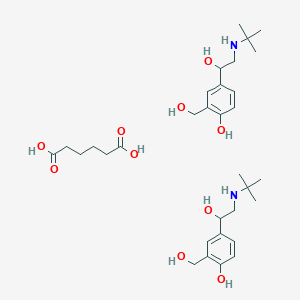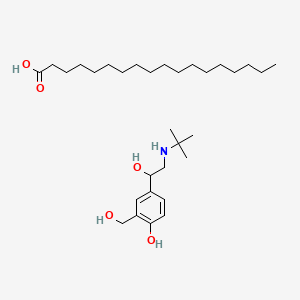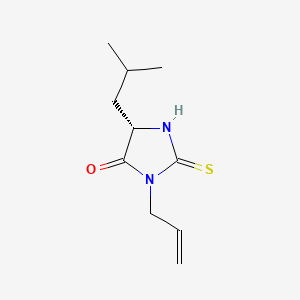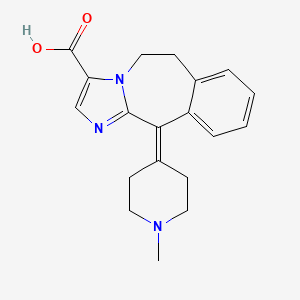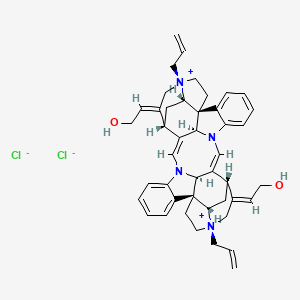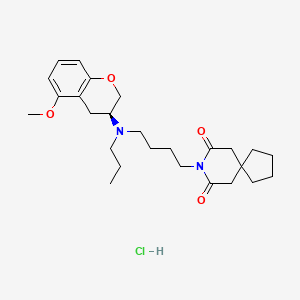
4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alnespirone hydrochloride is a selective 5-HT1A receptor full agonist of the azapirone chemical class. It has both antidepressant and anxiolytic effects.
Scientific Research Applications
Anxiolytic Properties
- This compound and its isomers demonstrate anxiolytic-like activity in various animal models. Studies have shown their efficacy in the elevated plus-maze and social interaction tests, indicating potential as anti-anxiety agents (Curle et al., 1994).
Interaction with 5-HT1A Receptors
- It exhibits high affinity for 5-HT1A receptors, a key target in psychopharmacology. This interaction is evident in hippocampal membranes and has implications for various central nervous system functions (Kidd et al., 1993).
Psychopharmacological Profile
- The compound's enantiomers display distinct psychopharmacological profiles, influencing behavior in rodent models. This includes potential anxiolytic activity and effects on serotoninergic neurons, which could have therapeutic implications (Porsolt et al., 1992).
Anticonvulsant Activity
- Derivatives of this compound have shown anticonvulsant properties, suggesting potential use in treating seizure disorders. Modifications to its structure impact its efficacy and toxicity, providing insights into its mechanism of action (Obniska et al., 2006).
Neuroendocrine Effects
- Research indicates that it influences neuroendocrine responses in rats, affecting hormones like ACTH and corticosterone. This suggests potential utility in conditions involving neuroendocrine dysregulation (Levy et al., 1995).
Serotonin Receptor Ligand Properties
- Its properties as a ligand for serotonin receptors have been studied, highlighting its role in modulating serotonin levels and related behaviors. This has implications for disorders associated with serotonin dysregulation (Charrier et al., 1994).
Radioactive Labeling and Receptor Binding
- The compound's derivatives have been used in radioactive labeling studies to explore receptor binding dynamics, providing a tool for studying receptor function and distribution in the brain (Fabre et al., 1997).
properties
CAS RN |
143413-68-7 |
|---|---|
Product Name |
4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione |
Molecular Formula |
C26H39ClN2O4 |
Molecular Weight |
479 g/mol |
IUPAC Name |
8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H/t20-;/m0./s1 |
InChI Key |
QYFHCFNBYQZGKW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl |
SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



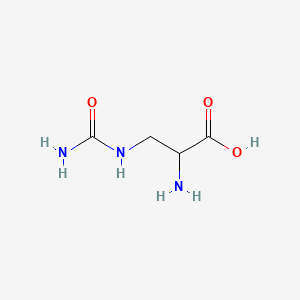
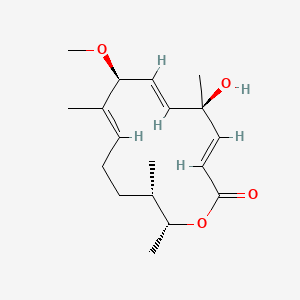
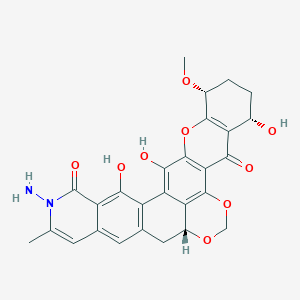
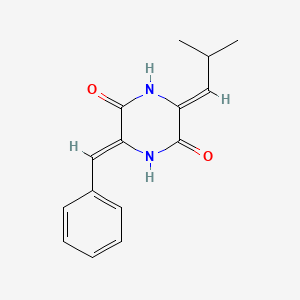
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
